NBTIs-IN-6 -

NBTIs-IN-6

Catalog Number: EVT-14059147
CAS Number:
Molecular Formula: C25H27FN4O6
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NBTIs-IN-6 is classified as a synthetic antibacterial agent within the broader category of topoisomerase inhibitors. These compounds are derived from various chemical scaffolds that have been optimized through structure-activity relationship studies to enhance their efficacy against target enzymes in bacteria. The classification of NBTIs is often based on their mechanism of action and structural features, which include a left-hand side moiety, a linker, and a right-hand side moiety that interact with the target enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of NBTIs-IN-6 involves several advanced chemical techniques. A notable method is solid-phase synthesis, which allows for rapid assembly of complex molecules while minimizing purification steps. This approach has been demonstrated to facilitate the generation of diverse compound libraries for biological evaluation.

The synthesis typically begins with the formation of key intermediates through reactions such as reductive amination and asymmetric dihydroxylation. For instance, one study described the synthesis pathway starting from simple alkene substrates, which undergo bromohydrin formation followed by epoxidation and subsequent transformations to yield the desired NBTI structures . The incorporation of various functional groups is essential for optimizing binding affinity to target enzymes.

Molecular Structure Analysis

Structure and Data

The molecular structure of NBTIs-IN-6 consists of distinct moieties that contribute to its biological activity. The left-hand side moiety often includes bicyclic heteroaromatic systems like quinolines or naphthyridines, which intercalate into DNA. The linker region varies but typically comprises saturated or hydroxyl-substituted linkers that enhance solubility and enzyme inhibition. The right-hand side moiety usually contains halogenated phenyl groups that engage in critical interactions with the enzyme's active site .

Data on molecular characteristics reveal significant details about NBTIs-IN-6:

  • Molecular Weight: Approximately 400–500 g/mol.
  • Log P: Indicates moderate lipophilicity, enhancing membrane permeability.
  • Hydrogen Bond Acceptors/Donors: Varies depending on specific substitutions.
Chemical Reactions Analysis

Reactions and Technical Details

NBTIs-IN-6 undergoes several key chemical reactions during its interaction with bacterial topoisomerases. These include:

  • Intercalation: The left-hand side moiety intercalates between DNA base pairs, disrupting normal DNA function.
  • Enzyme Inhibition: Binding to topoisomerases prevents them from performing essential cuts and resealing of DNA strands, leading to bacterial cell death.

Experimental studies have shown that variations in substituents on the right-hand side significantly affect binding affinity and inhibitory potency against target enzymes .

Mechanism of Action

Process and Data

The mechanism of action for NBTIs-IN-6 involves dual-targeting properties against bacterial type II topoisomerases. Upon binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved state of the topoisomerase-DNA complex, preventing the re-ligation step necessary for DNA replication. This results in accumulation of double-strand breaks in bacterial DNA, ultimately leading to cell death .

Data from various assays indicate that NBTIs exhibit low minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, demonstrating their effectiveness even against resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NBTIs-IN-6 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; water solubility varies based on functional groups.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Typically ranges from 150°C to 250°C depending on specific structural modifications.

These properties are crucial for formulating effective drug delivery systems .

Applications

Scientific Uses

The primary application of NBTIs-IN-6 lies in its potential as an antibacterial agent. Studies have highlighted its efficacy against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative pathogens. Additionally, ongoing research explores its use in combination therapies to enhance antibacterial efficacy through synergistic effects with other agents .

Furthermore, NBTIs are being investigated for their potential role in treating biofilm-associated infections, where traditional antibiotics often fail due to reduced penetration and altered metabolic states within biofilms .

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Historical Context of NBTIs in Antibacterial Drug Discovery

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a distinct class of antibacterial agents targeting DNA gyrase and topoisomerase IV (TopoIV)—essential bacterial type II topoisomerases. Unlike fluoroquinolones, NBTIs bind to a non-overlapping site at the interface of GyrA/ParC subunits, stabilizing single-strand DNA breaks without cross-resistance with quinolones [1] [9]. The first NBTI, viquidacin (NXL-101), advanced to Phase I trials in the mid-2000s but was discontinued due to cardiotoxicity (hERG inhibition). Subsequent optimization yielded gepotidacin, currently in Phase III trials for urogenital gonorrhea and urinary tract infections, highlighting the pharmacophore’s clinical viability [1] [4] [9].

Emergence of Multidrug-Resistant Pathogens and the Need for NBTIs

Antimicrobial resistance (AMR) caused ~1.27 million deaths globally in 2019, with projections exceeding 10 million annually by 2050 [2] [6]. Key pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) exhibit escalating resistance to fluoroquinolones via mutations in the Quinolone Resistance-Determining Region (QRDR) [4] [6]. NBTIs circumvent this by:

  • Dual-target inhibition: Balanced potency against DNA gyrase and TopoIV reduces resistance frequency [1] [5].
  • Novel binding mode: Engagement of Asp83 (GyrA) and hydrophobic pockets avoids QRDR mutations [6] [9].

Role of NBTIs in Addressing ESKAPE Pathogens and Gram-Negative Infections

NBTIs demonstrate potent activity against ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, etc.), particularly Gram-positive strains. Against Gram-negatives, efflux pumps and outer membrane permeability limit efficacy, though optimized NBTIs like NBTIs-IN-6 overcome this via enhanced cellular accumulation [4] [7]. For example, NBTIs-IN-6 achieves an MIC~90~ of 2 μg/mL against fluoroquinolone-resistant MRSA, comparable to gepotidacin [5] [10].

Properties

Product Name

NBTIs-IN-6

IUPAC Name

(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol

Molecular Formula

C25H27FN4O6

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1

InChI Key

QWVOWTQCAWDAIT-LVEBQJTPSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O

Isomeric SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.